3-(Chlorodifluoromethoxy)aniline

Catalog No.
S3630720
CAS No.
39065-91-3
M.F
C7H6ClF2NO
M. Wt
193.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chlorodifluoromethoxy)aniline

CAS Number

39065-91-3

Product Name

3-(Chlorodifluoromethoxy)aniline

IUPAC Name

3-[chloro(difluoro)methoxy]aniline

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

InChI

InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2

InChI Key

FLOJWBZQGYLBLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)Cl)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)Cl)N

Experimental Procedures

    Synthesis: Compound 2 is coupled with (compound 3) to yield compound 4.

    Binding Mechanism: Asciminib binds to the myristate pocket in an allosteric site outside the catalytic/ATP-binding site of BCR-ABL1.

Conclusion

3-(Chlorodifluoromethoxy)aniline: represents a novel approach to treating CML by targeting an allosteric site. Asciminib’s unique mechanism of action offers hope for overcoming drug resistance and improving patient outcomes.

3-(Chlorodifluoromethoxy)aniline has the molecular formula C7H6ClF2NO. It is characterized by a benzene ring substituted at the meta position with a chlorodifluoromethoxy group. This unique substitution pattern influences its chemical reactivity and biological interactions, making it a subject of interest in various fields such as medicinal chemistry and materials science .

  • Medicinal chemistry: The combination of a chlorine and a difluoromethoxy group might influence the activity of the molecule against specific enzymes or receptors, making it a potential candidate for drug development [].
  • Material science: The difluoromethoxy group can participate in hydrogen bonding, which could be useful in designing new materials with specific properties.

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The nitro group in its precursor can be reduced to an amine group.
  • Nucleophilic Substitution: The chlorodifluoromethoxy group can be replaced by other nucleophiles in substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions to synthesize more complex organic molecules .

The synthesis of 3-(Chlorodifluoromethoxy)aniline typically involves several steps:

  • Starting Material: Trichloromethoxybenzene is used as the initial substrate.
  • Selective Fluorination: This step involves treating trichloromethoxybenzene with hydrogen fluoride to produce chlorodifluoromethoxybenzene.
  • Nitration: Chlorodifluoromethoxybenzene undergoes nitration using mixed acids to yield 4-(chlorodifluoromethoxy)nitrobenzene.
  • Reduction: The nitro group is then reduced to an amine group through hydrogenation, resulting in 3-(chlorodifluoromethoxy)aniline .

3-(Chlorodifluoromethoxy)aniline has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer.
  • Materials Science: Its unique properties make it useful in developing new materials with specific characteristics.
  • Organic Synthesis: It acts as a building block for synthesizing various organic compounds with potential biological activity .

Research on 3-(Chlorodifluoromethoxy)aniline has focused on its interactions with biological targets:

  • Studies have shown that it effectively inhibits VEGFR-1 and VEGFR-2, which are involved in tumor growth and metastasis.
  • The compound's efficacy may vary based on environmental factors like pH and temperature, which can affect its stability and interaction with targets .

3-(Chlorodifluoromethoxy)aniline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(Chlorodifluoromethoxy)anilinePara-substituted with chlorodifluoromethoxyPrimarily used for polymer formation
4-(Chloromethoxy)anilineLacks fluorine atomsDifferent reactivity due to absence of fluorine
4-(Difluoromethoxy)anilineContains two fluorine atomsEnhanced chemical stability compared to others
4-(Trifluoromethoxy)anilineContains three fluorine atomsFurther modification of properties

The unique substitution pattern of 3-(Chlorodifluoromethoxy)aniline distinguishes it from these similar compounds, particularly regarding its reactivity and biological activity.

XLogP3

2.4

Wikipedia

3-[Chloro(difluoro)methoxy]aniline

Dates

Last modified: 08-20-2023

Explore Compound Types